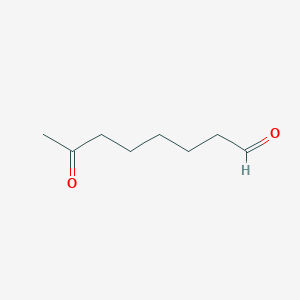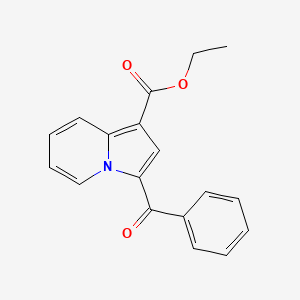![molecular formula C11H14N4O4 B14670942 2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 49834-61-9](/img/structure/B14670942.png)
2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[3,4-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The hydroxymethyl and oxolane-3,4-diol groups are then introduced through subsequent functionalization steps, often involving protection and deprotection strategies to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the oxolane ring.
Substitution: The amino group on the pyrazolo[3,4-b]pyridine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol exerts its effects depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with receptors on cell surfaces to modulate signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its anticancer properties.
4-Aminopyrazolo[3,4-b]pyridine derivatives: These compounds have shown potential as antimicrobial agents.
Uniqueness
2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of both the pyrazolo[3,4-b]pyridine core and the oxolane-3,4-diol moiety. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
49834-61-9 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(4-aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-6-1-2-13-10-5(6)3-14-15(10)11-9(18)8(17)7(4-16)19-11/h1-3,7-9,11,16-18H,4H2,(H2,12,13) |
Clave InChI |
ONPLKQPDVAYLAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1N)C=NN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


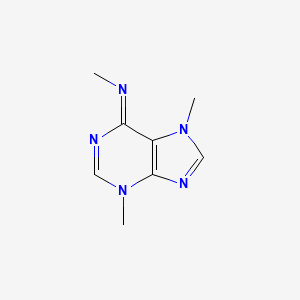
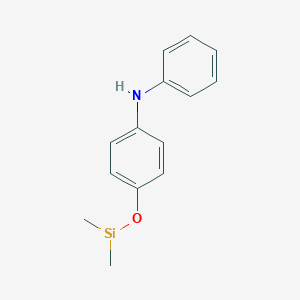
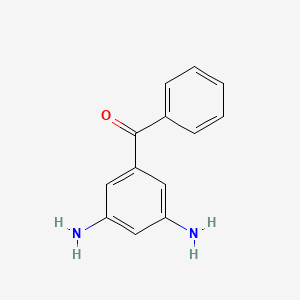
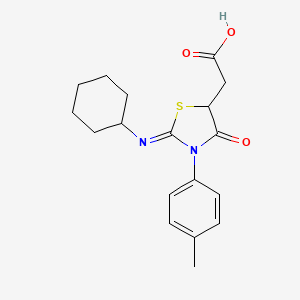

phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
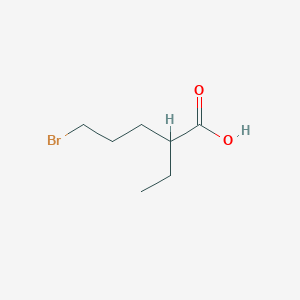
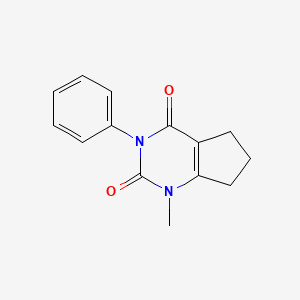

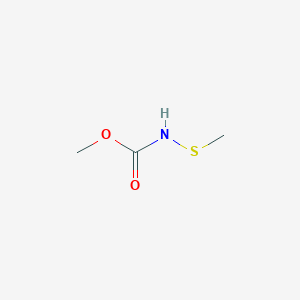
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
